(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzoxazinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the furo group: This step involves the formation of the furo ring through a cyclization reaction.
Attachment of the methoxybenzylidene group: This is typically done through a condensation reaction.
Introduction of the morpholin-4-yl group: This step involves the substitution reaction to introduce the morpholin-4-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the morpholin-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of various compounds.
Polynitroaromatic compounds: These compounds have similar aromatic structures and are used in various chemical reactions.
Uniqueness
(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is unique due to its combination of functional groups and the potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(7Z)-7-[(2-methoxyphenyl)methylidene]-9-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C25H28N2O5/c1-17-24-19(15-27(16-31-24)8-7-26-9-11-30-12-10-26)13-20-23(28)22(32-25(17)20)14-18-5-3-4-6-21(18)29-2/h3-6,13-14H,7-12,15-16H2,1-2H3/b22-14- |
InChI Key |
VAODIMMGJGRBND-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4OC)/C3=O)CN(CO2)CCN5CCOCC5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4OC)C3=O)CN(CO2)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.